![molecular formula C30H29N5O4S B2586377 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide CAS No. 1023509-35-4](/img/structure/B2586377.png)
2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide
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Description
2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C30H29N5O4S and its molecular weight is 555.65. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Additionally, these derivatives exhibit anti-melanogenic effects, which could be valuable in cosmetic formulations for skin lightening or treating hyperpigmentation .
- Studies have indicated that this compound and its derivatives possess antioxidant activity. Their ability to scavenge free radicals may contribute to cellular protection and disease prevention .
- Further investigations are needed to understand the precise mechanisms and evaluate its efficacy against specific cancer types .
- Some studies suggest that derivatives of this compound exhibit anti-inflammatory effects. Their ability to suppress pro-inflammatory cytokines and enzymes makes them promising candidates for drug development .
- Preliminary findings indicate that it may protect neurons from oxidative damage and enhance cell survival. However, more research is needed to validate these effects and explore therapeutic applications .
- Computational studies and structure-activity relationship analyses can guide drug design efforts. By optimizing its structure, scientists aim to develop more effective and selective compounds for various therapeutic targets .
Tyrosinase Inhibition and Anti-Melanogenic Effects
Antioxidant Properties
Anti-Cancer Potential
Anti-Inflammatory Activity
Neuroprotective Effects
Drug Design and Optimization
properties
IUPAC Name |
2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S/c1-3-25(28(37)33-22-15-9-10-16-24(22)39-2)40-30-34-21-14-8-7-13-20(21)27-32-23(29(38)35(27)30)17-26(36)31-18-19-11-5-4-6-12-19/h4-16,23,25H,3,17-18H2,1-2H3,(H,31,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSZMPOWVXYYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide |
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